

An In-depth Technical Guide to the Health and Safety of 3-Vinylthiophene

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Compound of Interest

Compound Name: 3-Vinylthiophene

Cat. No.: B081652

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS from the supplier and follow all institutional and regulatory safety guidelines when handling **3-Vinylthiophene**.

Introduction

3-Vinylthiophene is a heterocyclic organic compound with the chemical formula C_6H_6S . It belongs to the thiophene family, which are important structural motifs in many pharmaceuticals and organic materials. As with any chemical substance, a thorough understanding of its health and safety profile is paramount for professionals in research and development to ensure safe handling and mitigate potential risks. This guide provides a comprehensive overview of the available health and safety information for **3-Vinylthiophene**, including its physicochemical properties, toxicological profile, metabolic pathways, and recommended safety procedures. While specific quantitative toxicity data for **3-Vinylthiophene** is limited in publicly available literature, this guide extrapolates information from its known hazard classifications and the broader toxicological understanding of thiophene derivatives.

Physicochemical and Hazard Information

A clear understanding of the physicochemical properties of **3-Vinylthiophene** is the first step in a robust safety assessment. These properties, along with its GHS hazard classifications, are

summarized below.

Table 1: Physicochemical Properties of 3-Vinylthiophene

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆ S	[1]
Molecular Weight	110.18 g/mol	[2]
Appearance	Colorless to pale yellow liquid	
Boiling Point	151-152 °C at 760 mmHg	[3]
Flash Point	29.2 °C (85 °F)	[3]
Water Solubility	521.5 mg/L at 25 °C (estimated)	[3]
logP (o/w)	2.5 (estimated)	

Table 2: GHS Hazard Classification for 3-Vinylthiophene

Hazard Class	Hazard Category	Hazard Statement	Reference(s)
Flammable Liquids	Category 3	H226: Flammable liquid and vapor	[4]
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	[4]
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin	[4]
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled	[4]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[4]
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation	[4]
Specific Target Organ Toxicity - Single Exposure	Category 3	H335: May cause respiratory irritation	[4]

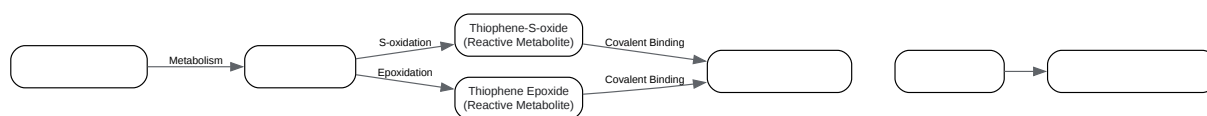
Toxicological Profile and Mechanisms

While specific LD50 and LC50 values for **3-Vinylthiophene** are not readily available in the reviewed literature, the GHS classifications indicate a moderate acute toxicity profile. The primary concern with many thiophene-containing compounds, including likely **3-Vinylthiophene**, stems from their metabolic activation into reactive intermediates.[5]

Metabolic Activation and Toxicity

The toxicity of many thiophene derivatives is linked to their metabolism by cytochrome P450 (CYP450) enzymes in the liver.[5][6] This metabolic process can lead to the formation of highly reactive electrophilic metabolites, such as thiophene-S-oxides and thiophene epoxides.[5] These reactive intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage, induction of immune responses, and potential hepatotoxicity. [5][6]

The metabolic activation of thiophene derivatives is a critical consideration in drug development, as it can lead to adverse drug reactions. The inclusion of a thiophene moiety in a drug candidate necessitates a thorough investigation of its metabolic fate and potential for bioactivation.[5]



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Metabolic activation of thiophene derivatives by CYP450 enzymes.

Experimental Protocols for Safety Assessment

For novel compounds like **3-Vinylthiophene** where extensive toxicological data is unavailable, a tiered approach to in vitro and in vivo testing is necessary. The following are generalized protocols based on OECD guidelines that are applicable for assessing the safety of such chemicals.

In Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

The NRU assay is a widely used method to assess cell viability based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Methodology:

- **Cell Culture:** Plate a suitable cell line (e.g., Balb/c 3T3) in 96-well microtiter plates and incubate until a confluent monolayer is formed.
- **Compound Exposure:** Prepare a range of concentrations of **3-Vinylthiophene** in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells. Replace the culture medium in the wells with the medium containing the test compound or controls (vehicle and positive control).

- **Incubation:** Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- **Neutral Red Staining:** After incubation, remove the treatment medium and add a medium containing a non-toxic concentration of Neutral Red. Incubate for approximately 3 hours to allow for dye uptake by viable cells.
- **Dye Extraction:** Wash the cells with a suitable buffer (e.g., PBS) to remove excess dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.
- **Absorbance Measurement:** Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength (around 540 nm).
- **Data Analysis:** Calculate the percentage of viable cells compared to the vehicle control to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Mutagenicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used short-term bacterial assay to assess the mutagenic potential of a chemical.^[7]

Methodology:

- **Bacterial Strains:** Utilize several strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or *Escherichia coli* (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.
- **Metabolic Activation:** Conduct the test both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.^[7]
- **Exposure:** In a test tube, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix or a buffer.
- **Plating:** Mix the contents with molten top agar and pour it onto a minimal glucose agar plate.

- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.
- Data Analysis: A substance is generally considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Acute Oral Toxicity Assessment (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification.^{[5][8]}

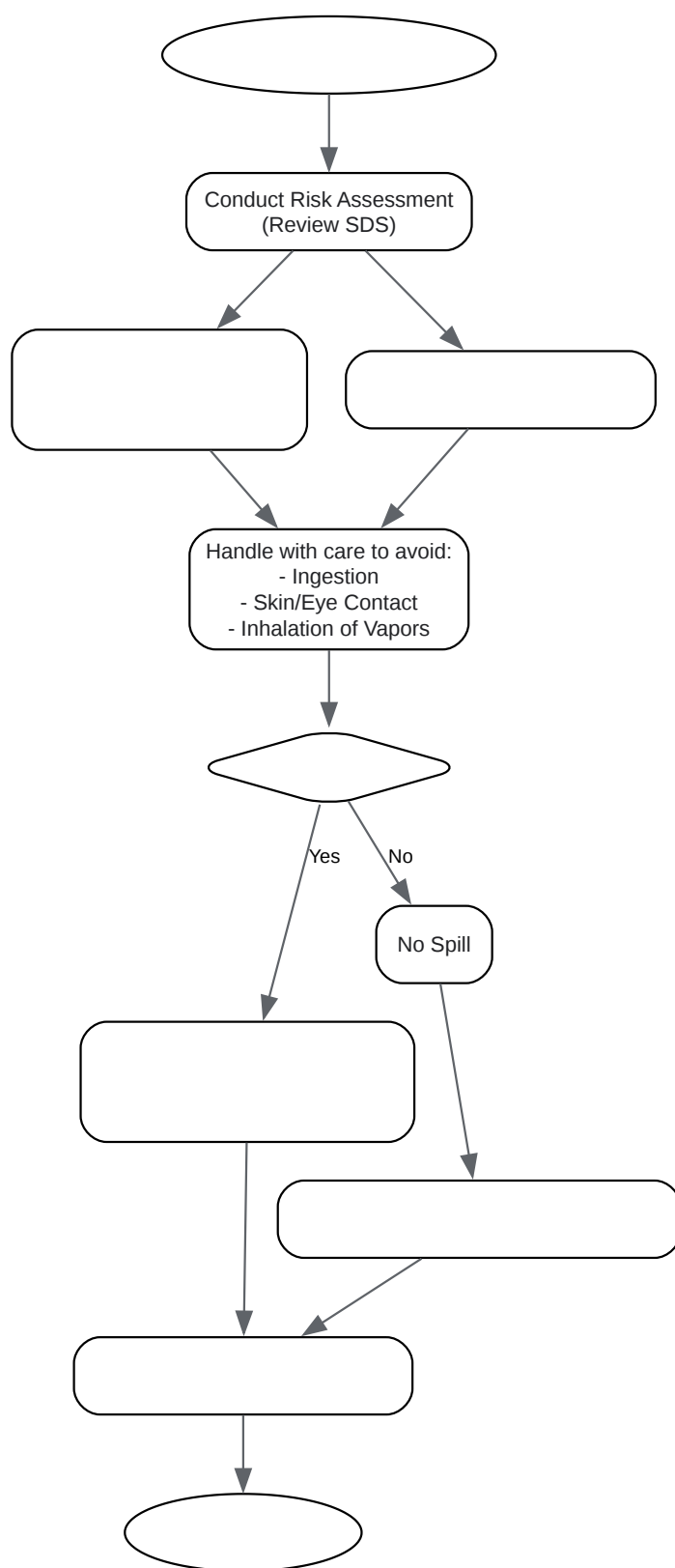
Methodology:

- Animal Model: Use a single sex (typically female) of a laboratory rodent species (e.g., rats).
- Dosing: Administer the test substance orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
- Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.
- Procedure:
 - Start with a group of three animals at the selected starting dose.
 - If no mortality occurs, proceed to the next higher fixed dose level.
 - If mortality occurs, the test is stopped, and the substance is classified based on the dose level at which mortality was observed.
 - If the outcome is unclear, additional animals may be dosed at the same or adjacent dose levels.

- Endpoint: The primary endpoint is mortality, which allows for the classification of the substance into one of the GHS acute toxicity categories.

Safe Handling and Exposure Control

Given the hazard profile of **3-Vinylthiophene**, strict adherence to safety protocols is essential.



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